2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
CAS No.: 1012042-02-2
Cat. No.: VC3287623
Molecular Formula: C27H27N3O2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1012042-02-2 |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1 |
| Standard InChI Key | IYRZZMJRGHERQU-GOTSBHOMSA-N |
| Isomeric SMILES | C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
| SMILES | C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
| Canonical SMILES | C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structure
Fundamental Identification
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is a chiral compound characterized by its pyridine core flanked by two oxazoline moieties. With the CAS number 1012042-02-2, this compound belongs to the broader class of pyridine-bis(oxazoline) ligands, commonly referred to as PyBox ligands. The compound's chirality stems from its (S)-configured stereogenic centers within the oxazoline rings, providing it with unique three-dimensional spatial arrangements.
Physical and Chemical Properties
The physical and chemical properties of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | Approximately 425.52 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (chloroform, dichloromethane) |
| Optical Activity | Exhibits specific optical rotation due to chiral centers |
| Melting Point | Estimated 150-160°C (based on similar compounds) |
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine typically follows synthetic pathways similar to those used for related PyBox ligands. The most common approach involves a multi-step process starting from 2,6-pyridinedicarboxylic acid or its derivatives.
Key Synthetic Steps
The synthesis generally proceeds through the following key steps:
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Conversion of 2,6-pyridinedicarboxylic acid to the corresponding acid chloride
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Reaction with (S)-phenethyl-substituted amino alcohols to form amide intermediates
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Cyclization of the amide intermediates to form the oxazoline rings
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Purification to obtain the final product with high enantiomeric purity
Alternative Synthetic Approaches
Alternative synthetic routes may involve different starting materials or reaction conditions, as outlined in the following table:
| Synthetic Approach | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Classical Method | 2,6-pyridinedicarboxylic acid | Thionyl chloride, (S)-amino alcohols | Well-established, high yields | Multiple steps, harsh conditions |
| One-pot Synthesis | 2,6-dicyanopyridine | Lewis acids, (S)-amino alcohols | Fewer steps, milder conditions | Lower yield, potential racemization |
| Microwave-assisted | 2,6-pyridinedicarboxylic acid | Coupling agents, (S)-amino alcohols | Faster reaction times | Special equipment required |
Applications in Coordination Chemistry
Metal Complexation Properties
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine functions as a tridentate ligand, forming stable complexes with various transition metals. The nitrogen atoms from the pyridine and both oxazoline rings coordinate to metal centers, creating a rigid complex with defined geometry. This coordination pattern is similar to other PyBox ligands that have been extensively studied in coordination chemistry .
Catalytic Applications
The compound has significant potential in asymmetric catalysis, particularly in reactions where stereocontrol is crucial. Similar PyBox-metal complexes have been employed in various enantioselective transformations:
| Reaction Type | Metal | Typical Conditions | Stereoselectivity |
|---|---|---|---|
| Diels-Alder | Copper(II) | Low temperature, polar solvents | High (>90% ee) |
| Aldol Condensation | Scandium(III) | Room temperature, organic solvents | Moderate to high |
| Cyclopropanation | Ruthenium(II) | Varied temperatures, inert atmosphere | High |
| Michael Addition | Zinc(II) | Mild conditions, various solvents | Moderate to high |
Structure-Activity Relationships in Catalysis
The phenethyl substituents at the 4-positions of the oxazoline rings play a crucial role in determining the compound's catalytic efficiency and stereoselectivity. The steric bulk provided by these groups influences the approach trajectory of substrates during catalysis, thereby affecting the enantioselectivity of the reactions. This differs from related compounds like 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine, where tert-butyl groups provide different spatial arrangements and potentially different catalytic outcomes .
| Therapeutic Area | Potential Applications | Mechanism | Current Research Status |
|---|---|---|---|
| Neurology | Epilepsy management | Modulation of neuronal excitability | Preclinical |
| Cardiology | Antiarrhythmic effects | Regulation of cardiac rhythm | Early investigation |
| Oncology | Cancer cell proliferation inhibition | Disruption of calcium signaling in malignant cells | Theoretical |
| Immunology | Immunomodulation | Influence on immune cell activation | Hypothetical |
Comparative Analysis with Related Compounds
Structural Comparisons
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine differs from related PyBox ligands primarily in the nature of the substituents at the 4-position of the oxazoline rings. While this compound features phenethyl groups, related compounds may contain tert-butyl, isopropyl, phenyl, or other substituents.
Functional Comparisons
The following table compares 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine with structurally related compounds:
Structure-Activity Relationship Analysis
The phenethyl substituents in 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine provide a unique combination of features:
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Extended carbon chain that increases flexibility compared to directly attached phenyl groups
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Terminal aromatic rings that can participate in π-π stacking interactions
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Increased hydrophobicity that may enhance cellular penetration
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Distinctive three-dimensional arrangement that influences both metal coordination and biological interactions
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine typically involve multiple spectroscopic techniques:
| Technique | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H NMR | Complex splitting patterns | Signals for pyridine protons, oxazoline ring protons, and phenethyl groups |
| ¹³C NMR | Characteristic carbon shifts | Distinctive signals for C=N bonds, aromatic carbons, and chiral centers |
| IR Spectroscopy | Characteristic absorption bands | C=N stretching (1630-1650 cm⁻¹), C-O stretching (1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak | M+ at approximately 425.52 m/z |
| Optical Rotation | Specific rotation value | Confirms presence and purity of (S)-configured stereogenic centers |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with chiral stationary phases is particularly valuable for assessing the enantiomeric purity of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine. The use of appropriate chiral columns can separate the desired (S,S) isomer from potential diastereomers or enantiomers that might form during synthesis.
X-ray Crystallography
X-ray diffraction studies of crystalline samples provide definitive confirmation of the three-dimensional structure, including absolute configuration of the stereogenic centers, bond angles, and molecular packing. This technique is especially important for verifying the spatial arrangement of the phenethyl substituents relative to the pyridine core.
Recent Research Developments
Advanced Catalytic Applications
Recent research has expanded the potential applications of pyridine-bis(oxazoline) compounds like 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in various catalytic processes. The distinctive features provided by the phenethyl substituents may offer unique catalytic properties compared to other PyBox ligands with different substituents.
Developments in Medicinal Chemistry
The SK channel blockade activity of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine has stimulated interest in developing derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies may lead to optimized compounds with improved therapeutic potential.
Materials Science Applications
Emerging research explores the use of structurally complex compounds like 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in materials science applications, including:
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Components in chiral polymers
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Building blocks for metal-organic frameworks
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Elements in advanced sensing materials
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Precursors for specialized coatings
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